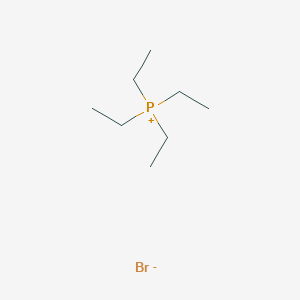
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
概要
説明
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is a heterocyclic organic compound that contains both a bromine atom and a pyrrolidine ring attached to a pyridine core. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidine ring. One common method might include:
Bromination: Starting with 5-(1-methyl-pyrrolidin-2-yl)-pyridine, bromine or a brominating agent such as N-bromosuccinimide (NBS) can be used to introduce the bromine atom at the 3-position.
Cyclization: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridines, while coupling reactions could produce biaryl compounds.
科学的研究の応用
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine may have several applications in scientific research, including:
Medicinal Chemistry: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigating its biological activity and potential as a therapeutic agent.
作用機序
The mechanism of action for 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine: can be compared with other brominated pyridine derivatives or pyrrolidine-containing compounds.
This compound: might be unique in its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which could confer unique biological activities or synthetic utility compared to other similar compounds.
特性
IUPAC Name |
3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFAFBADEABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452667 | |
| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71719-09-0 | |
| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)








![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)
